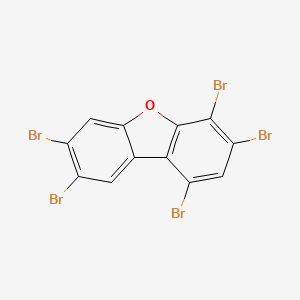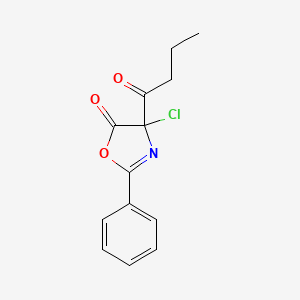
4-Butanoyl-4-chloro-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one is a synthetic organic compound belonging to the oxazolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a substituted benzoyl chloride with an amino acid derivative, followed by cyclization in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolone derivatives.
Reduction: Formation of reduced oxazolone compounds.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different substituents, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
4-Butyryl-2-phenyloxazol-5(4H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-Chloro-2-phenyloxazol-5(4H)-one: Lacks the butyryl group, which may influence its chemical properties and applications.
Uniqueness
4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one is unique due to the presence of both butyryl and chlorine substituents, which can significantly impact its chemical reactivity and potential applications. These substituents may enhance its stability, solubility, and interaction with biological targets.
Properties
CAS No. |
90127-59-6 |
|---|---|
Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
4-butanoyl-4-chloro-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H12ClNO3/c1-2-6-10(16)13(14)12(17)18-11(15-13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
LSJYKURUERHVQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)

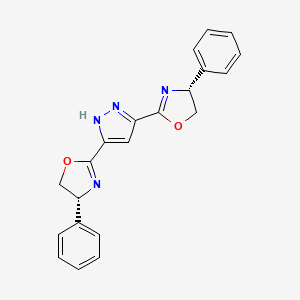
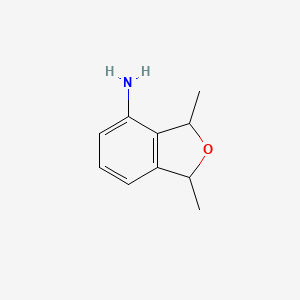
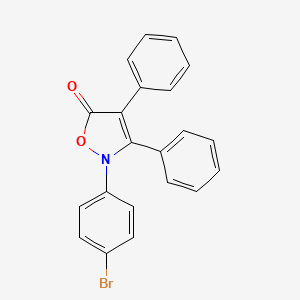
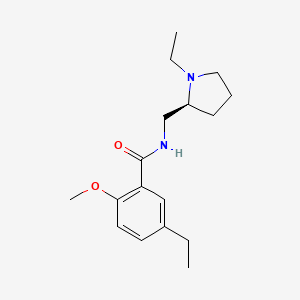
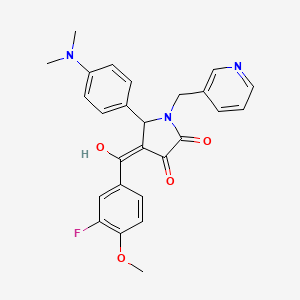
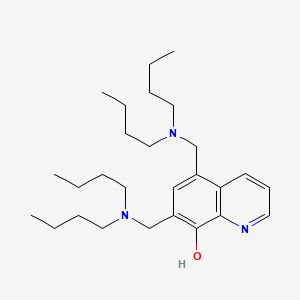
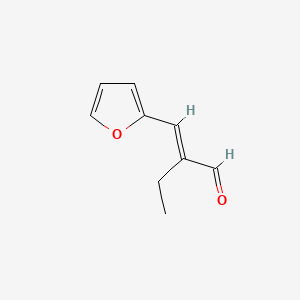
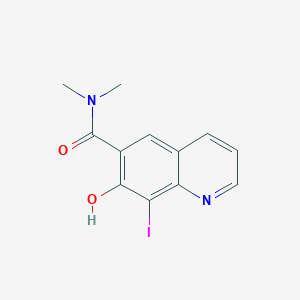
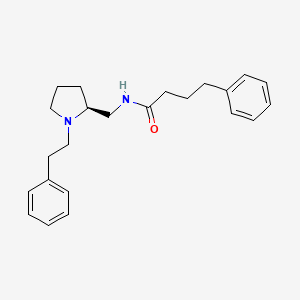
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
